Advanced Synthetic Guide: 6-Methoxy-2-(tributylstannyl)pyrimidine in Cross-Coupling Networks
Advanced Synthetic Guide: 6-Methoxy-2-(tributylstannyl)pyrimidine in Cross-Coupling Networks
Executive Summary In contemporary medicinal chemistry and materials science, complex heteroaromatic scaffolding requires precise, robust building blocks. 6-Methoxy-2-(tributylstannyl)pyrimidine (CAS 850501-35-8) functions as a highly specific, nucleophilic synthon designed to append the 4-methoxypyrimidin-2-yl moiety onto sp²-hybridized carbon frameworks. Due to the inherent instability of C-2 metalated pyrimidines, the tributylstannyl derivative offers a stable, shelf-ready alternative for1[1].
This whitepaper analyzes the physicochemical profile, detailed mechanistic pathways, and optimized experimental protocols required to deploy this reagent effectively, emphasizing strategies to circumvent common organotin limitations such as protodestannylation.
Physicochemical and Toxicological Profile
The utility of 6-Methoxy-2-(tributylstannyl)pyrimidine originates from its unique substitution pattern. The 6-methoxy group donates electron density into the electron-deficient pyrimidine ring, reinforcing the normally labile C-Sn bond. It concurrently serves as a masked functional handle; post-coupling, the methoxy group can be cleaved to reveal a pyrimidinone/uracil derivative, a pervasive pharmacophore in kinase inhibitors.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value | Clinical / Synthetic Implication |
| Product Name | 6-Methoxy-2-(tributylstannyl)pyrimidine | Standardized nomenclature for sourcing[2]. |
| CAS Number | 850501-35-8 | Essential for precise supply chain tracking[3]. |
| Molecular Formula | C₁₇H₃₂N₂OSn | Indicates the presence of the bulky, lipophilic tributyltin moiety[2]. |
| Molecular Weight | 399.16 g/mol | Required for precise stoichiometric equivalents during setups[3]. |
| Boiling Point | ~293 °C | High BP reflects the compound's low volatility as a liquid[3]. |
| Density | 1.164 g/mL (at 25 °C) | Accurate volumetric dosing requires density corrections[3]. |
| Refractive Index | n20/D 1.507 | Used as a quick QA/QC metric for liquid purity[3]. |
| Hazard Codes | H301, H312, H372, H410 | 4 mandate engineering controls[4]. |
Mechanistic Grounding: The Cu-Assisted Stille Coupling
The standard Stille reaction involves oxidative addition, transmetalation, and reductive elimination. However, heteroaromatic stannanes—especially those containing basic nitrogens adjacent to the C-Sn bond—exhibit sluggish direct transmetalation to Palladium(II). If this step is slow, the competitive pathway of protodestannylation (cleavage of the Sn group by trace moisture or acid) predominates.
To restore causality and drive the reaction forward, a Copper(I) cocatalyst is deployed. The addition of CuI introduces an intermediate 5
5[5]. The resulting highly reactive heteroaryl-copper species transmetalates to Palladium orders of magnitude faster than the parent stannane.
Figure 1: Copper-assisted Pd-catalyzed Stille cross-coupling catalytic cycle.
Self-Validating Experimental Protocol
To ensure successful cross-coupling with minimal loss to destannylation, the following step-by-step methodology must be strictly adhered to. This workflow incorporates built-in visual and analytical validation checkpoints.
Materials & Equivalents
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Electrophile: Aryl Bromide or Iodide (1.0 eq)
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Nucleophile: 6-Methoxy-2-(tributylstannyl)pyrimidine (1.1 to 1.2 eq)
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Cocatalyst: CuI (10 mol%)
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Solvent: Anhydrous, degassed Toluene or DMF (0.1 M concentration)
Figure 2: Self-validating experimental workflow for heteroaromatic Stille cross-coupling.
Step-by-Step Procedure
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Assembly and Deoxygenation:
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Action: In a flame-dried Schlenk tube, combine the Aryl Bromide, Pd(PPh₃)₄, and CuI.
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Causality: Conducting the initial mixture under ambient air guarantees rapid deactivation. Perform a rigorous freeze-pump-thaw degassing cycle (3x) once the anhydrous solvent is added. Oxygen must be excluded to prevent the oxidative homocoupling of the stannane and the irreversible oxidation of Pd(0) to inactive Pd(II) species.
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Stannane Addition:
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Action: Introduce 6-Methoxy-2-(tributylstannyl)pyrimidine via a micro-syringe under a positive flow of Argon.
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Self-Validation: The mixture should typically remain a pale yellow/orange suspension. Rapid blackening at room temperature indicates premature palladium precipitation (palladium black).
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Thermal Activation:
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Action: Heat the sealed vessel to 80–100 °C for 12–16 hours.
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Self-Validation: Monitor by LC-MS. The emergence of the target mass coupled with the total consumption of the Aryl Bromide indicates successful oxidative addition and transmetalation[6].
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Aqueous KF Workup (Critical Step):
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Action: Cool to room temperature. Dilute with EtOAc. Add a 10% w/w aqueous Potassium Fluoride (KF) solution (equal volume to the organic phase). Stir vigorously for 1 hour.
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Causality & Validation: Tri-n-butyltin halide byproducts are notoriously lipophilic and will co-elute with the product during chromatography. KF converts these into polymeric
. Validation Check: A thick, opaque white precipitate must form. If the interface remains clear, the fluoride exchange failed.
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Filtration and Purification:
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Action: Filter the biphasic suspension through a pad of Celite to remove the toxic tin residues and spent catalysts. Separate the organic layer, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
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Application and Downstream Modification
Following successful coupling, the 6-methoxy functional group often serves its secondary role. Treatment of the newly formed 4-methoxy-2-arylpyrimidine derivative with robust oxophilic reagents (such as Trimethylsilyl iodide, TMSI, or concentrated aqueous HCl) facilitates the cleavage of the methyl ether. This targeted deprotection unmasks the structural pyrimidin-4(3H)-one (uracil) core. This strategic masking/unmasking sequence avoids the inherent incompatibility of free tautomerizable N-H/O-H bonds with the standard Stille transmetalation framework.
References
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[2] Buy 6-Methoxy-2-(tributylstannyl)pyrimidine | 850501-35-8 - Smolecule. Smolecule. 1
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[3] 6-Methoxy-2-(tributylstannyl)pyrimidine 95 850501-35-8 - Sigma-Aldrich. Sigma-Aldrich. 4
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[6] o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling. PubMed Central (PMC). 6
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[1] Buy 6-Methoxy-2-(tributylstannyl)pyrimidine | 850501-35-8 - Smolecule. Smolecule.1
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[4] 6-Methoxy-2-(tributylstannyl)pyrimidine 95 850501-35-8 - Sigma-Aldrich. Sigma-Aldrich.4
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[5] 3-Methyl-5-(tributylstannyl)isoxazole | 126085-89-0 | Benchchem. Benchchem. 5
Sources
- 1. Buy 6-Methoxy-2-(tributylstannyl)pyrimidine | 850501-35-8 [smolecule.com]
- 2. Buy 6-Methoxy-2-(tributylstannyl)pyrimidine | 850501-35-8 [smolecule.com]
- 3. 6-Methoxy-2-(tributylstannyl)pyrimidine 95 850501-35-8 [sigmaaldrich.com]
- 4. 6-甲氧基-2-(三正丁基锡)嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
